7-Iodoimidazo[1,5-a]pyridine
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Overview
Description
7-Iodoimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure and versatility, making it valuable in various fields such as materials science, pharmaceuticals, and optoelectronics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoimidazo[1,5-a]pyridine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method is the I2-mediated sp3 C–H amination, which employs molecular iodine from 2-pyridyl ketones and alkylamines. This reaction, in the presence of sodium acetate, produces imidazo[1,5-a]pyridine derivatives efficiently in a one-pot manner .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the I2-mediated sp3 C–H amination reaction suggests its potential for industrial applications due to its operational simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Iodoimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The iodine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions typically use reagents such as sodium azide or potassium thiocyanate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,5-a]pyridine N-oxides, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
7-Iodoimidazo[1,5-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Iodoimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The iodine atom at the 7th position enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. For example, it may inhibit specific enzymes by forming stable complexes, thereby blocking their activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry and drug development.
Imidazo[4,5-b]pyridine: Used in the synthesis of various biologically active compounds.
7-Fluoro-imidazo[1,2-a]pyridine: Holds promise for pharmaceutical synthesis, especially in treating diseases like cancer.
Uniqueness: This unique feature allows for the synthesis of a wide range of functionalized derivatives and expands its utility in various fields .
Biological Activity
7-Iodoimidazo[1,5-a]pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the imidazopyridine family, which is characterized by a fused imidazole and pyridine ring system. The presence of the iodine atom at the 7-position is significant as it can influence the compound's reactivity and biological interactions. Various synthetic routes have been developed to obtain this compound, often involving halogenation reactions of imidazopyridine precursors.
Biological Activities
The biological activities of this compound include:
- Antitumor Activity : Several studies have reported that imidazopyridine derivatives exhibit potent antitumor activity. For instance, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines, including HeLa and SW620 cells. The IC50 values for these compounds often range from 1.8 to 3.2 μM, indicating significant antiproliferative effects .
- Antibacterial Properties : The compound has demonstrated antibacterial activity against a range of pathogens. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
- Antiviral Effects : Some derivatives have shown promise in inhibiting viral replication, potentially through interference with viral entry or replication processes .
- Anti-inflammatory Activity : The compound's ability to modulate inflammatory responses makes it a candidate for treating various inflammatory conditions .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Protein Kinase Inhibition : Some studies suggest that imidazopyridine derivatives can act as inhibitors of specific protein kinases involved in cell proliferation and survival pathways .
- Cholinesterase Inhibition : There is evidence that certain imidazopyridine derivatives inhibit cholinesterase enzymes, which play a crucial role in neurotransmission and are targets for Alzheimer's disease therapies .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment : A study demonstrated that a derivative exhibited significant cytotoxicity against breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
- Neuroprotective Effects : Another investigation found that certain imidazopyridine derivatives could protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in neurodegenerative diseases .
- Antimicrobial Applications : Research has shown that compounds based on the imidazopyridine scaffold effectively inhibited the growth of antibiotic-resistant bacterial strains, underscoring their relevance in addressing public health challenges .
Summary of Biological Activities
Properties
Molecular Formula |
C7H5IN2 |
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Molecular Weight |
244.03 g/mol |
IUPAC Name |
7-iodoimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5IN2/c8-6-1-2-10-5-9-4-7(10)3-6/h1-5H |
InChI Key |
MHDJYMYYHAHHPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC=C2C=C1I |
Origin of Product |
United States |
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